molecular formula C4H6N2O B8603735 ethyl-N-cyanoformamidate

ethyl-N-cyanoformamidate

Cat. No.: B8603735
M. Wt: 98.10 g/mol
InChI Key: RJDIYJGHJWATSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl-N-cyanoformamidate is an organic compound belonging to the class of amides It is characterized by the presence of a cyano group (-CN) attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl-N-cyanoformamidate can be synthesized through several methods. One common approach involves the reaction of propionamide with cyanogen bromide under basic conditions. Another method includes the cyanoacetylation of amines, where amines react with alkyl cyanoacetates to yield cyanoacetamide derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of propionamide with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the cyano group.

Chemical Reactions Analysis

Types of Reactions: ethyl-N-cyanoformamidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitriles or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

ethyl-N-cyanoformamidate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-N-cyanoformamidate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules. Additionally, the amide group can engage in hydrogen bonding, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

ethyl-N-cyanoformamidate can be compared with other cyanoacetamide derivatives:

Uniqueness: this compound is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining stability under different conditions sets it apart from other similar compounds.

Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

N-cyanopropanamide

InChI

InChI=1S/C4H6N2O/c1-2-4(7)6-3-5/h2H2,1H3,(H,6,7)

InChI Key

RJDIYJGHJWATSB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC#N

Origin of Product

United States

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